molecular formula C33H28P+ B3369856 (3,3-Diphenylallyl)triphenylphosphonium bromide CAS No. 25201-67-6

(3,3-Diphenylallyl)triphenylphosphonium bromide

Cat. No.: B3369856
CAS No.: 25201-67-6
M. Wt: 455.5 g/mol
InChI Key: KDDJRVWYKRVQRL-UHFFFAOYSA-N
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Description

(3,3-Diphenylallyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C33H28BrP. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a (3,3-diphenylallyl) moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Diphenylallyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (3,3-diphenylallyl) bromide. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from suitable solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3,3-Diphenylallyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although specific examples are less common.

    Addition Reactions: It can undergo addition reactions with electrophiles due to the presence of the allyl group[][3].

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, alkoxides, and amines. Reactions are typically carried out in polar solvents like ethanol or methanol, under mild to moderate temperatures[4][4].

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts .

Scientific Research Applications

(3,3-Diphenylallyl)triphenylphosphonium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phosphonium salts and as a phase-transfer catalyst.

    Biology: The compound’s potential biological activity is being explored, although specific applications are still under investigation.

    Medicine: Research is ongoing to determine its potential therapeutic uses, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3,3-Diphenylallyl)triphenylphosphonium bromide involves its interaction with molecular targets through its phosphonium group. This group can facilitate the transfer of the allyl moiety to nucleophilic sites, leading to various chemical transformations. The exact molecular pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Diphenylallyl)triphenylphosphonium bromide is unique due to the presence of the diphenylallyl group, which imparts distinct reactivity and steric properties. This makes it particularly useful in specific synthetic applications where other phosphonium salts may not be as effective .

Properties

IUPAC Name

3,3-diphenylprop-2-enyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28P.BrH/c1-6-16-28(17-7-1)33(29-18-8-2-9-19-29)26-27-34(30-20-10-3-11-21-30,31-22-12-4-13-23-31)32-24-14-5-15-25-32;/h1-26H,27H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOPYYQCWIFCHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948058
Record name (3,3-Diphenylprop-2-en-1-yl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25201-67-6
Record name NSC135741
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,3-Diphenylprop-2-en-1-yl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-DIPHENYL-ALLYL)-TRIPHENYL-PHOSPHONIUM, BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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